![molecular formula C16H16N2O5S B2893394 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795087-99-8](/img/structure/B2893394.png)

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

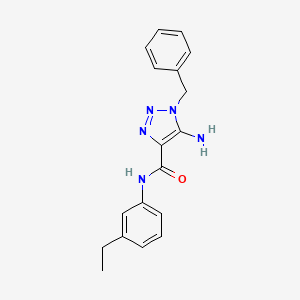

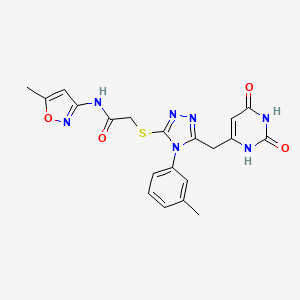

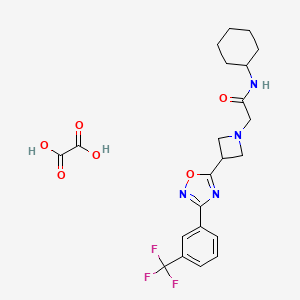

The compound “3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .

Synthesis Analysis

The synthesis of similar compounds often involves modulation of the aliphatic chain linking the benzene moiety to the piperidine ring . The synthesis could involve various steps including modulation of the amide substituent, replacement of certain moieties with urea-like substructures, and elimination of the piperidine ring .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a benzo[d][1,3]dioxole, a piperidin-4-yl group, and a thiazolidine-2,4-dione .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

- Antimicrobial Activity: Thiazolidine-2,4-dione derivatives, including those similar to the compound , have demonstrated significant antibacterial and antifungal activities. Studies have shown these compounds to be effective against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, and fungal species like Aspergillus niger and A. flavus (Jat, Salvi, Talesara, & Joshi, 2006) (Prakash et al., 2011).

Anticancer Research

- Anticancer Properties: Certain thiazolidine-2,4-dione derivatives have shown promising results in anticancer studies. These compounds have been tested against various human cancer cell lines and found to possess antiproliferative activities, indicating their potential as anticancer agents (Chandrappa et al., 2008) (Kumar & Sharma, 2022).

Antidiabetic Research

- Antidiabetic Effects: Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. These compounds have shown efficacy in lowering blood glucose levels and have been researched for their potential as antidiabetic agents (Gutiérrez-Hernández et al., 2019) (Shukla, Pandey, & Chawla, 2020).

Electrochemical Studies

- Electrochemical Oxidation: The electrochemical properties of thiazolidine-2,4-dione derivatives have been studied, revealing insights into their oxidation mechanisms. Such studies are vital for understanding the biochemical actions of these compounds (Nosheen et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be fully identified. Some studies suggest that it may interact with certain proteins or enzymes in the body

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes The compound may bind to its targets, altering their function and leading to downstream effects

Result of Action

Some studies suggest that the compound may have antitumor effects, potentially inducing apoptosis and causing cell cycle arrests in certain cell lines

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. Related compounds containing the methylenedioxyphenyl group are known to be bioactive

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have shown promising anticancer activity against various cancer cell lines . For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-14-8-24-16(21)18(14)11-3-5-17(6-4-11)15(20)10-1-2-12-13(7-10)23-9-22-12/h1-2,7,11H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUJFAWFXLPCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)

![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)

![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)

![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)